molecular formula C21H24FN3O4S B2493993 N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-fluorophenyl)oxalamide CAS No. 896287-12-0

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-fluorophenyl)oxalamide

Cat. No. B2493993
CAS RN: 896287-12-0
M. Wt: 433.5
InChI Key: CYBXFBDIIFZLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound is a complex organic molecule, likely of interest for its potential applications in medicinal chemistry or material science due to the presence of various functional groups such as sulfonyl, fluorophenyl, and oxalamide. These groups suggest the compound could exhibit unique physical, chemical, and biological properties, warranting detailed study.

Synthesis Analysis

The synthesis of complex organic compounds like this typically involves multi-step reactions, starting from simpler precursors. Key steps may include the formation of the pyrrolidinyl sulfonyl moiety, introduction of the fluorophenyl group, and final coupling to form the oxalamide linkage. Each step would require careful selection of reagents, solvents, and conditions to achieve high yield and purity (Bagley et al., 2005).

Molecular Structure Analysis

The structure of such a compound would likely be confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), as well as X-ray crystallography for solid-state structure determination. These techniques would provide detailed information about the arrangement of atoms, the geometry of the molecule, and the electronic environment of various functional groups.

Chemical Reactions and Properties

The functional groups present in the compound suggest it could undergo a range of chemical reactions, such as nucleophilic substitution at the sulfonyl or fluorophenyl sites, or amide bond formation and cleavage. The reactivity would be influenced by the electronic effects of the substituents and the steric accessibility of reactive sites.

Physical Properties Analysis

The physical properties of the compound, including melting point, boiling point, solubility in various solvents, and crystal structure, would be influenced by the molecular weight, polarity, and specific intermolecular interactions such as hydrogen bonding and π-π stacking interactions (Lee, 2010).

Mechanism of Action

properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-14-9-10-15(2)19(12-14)30(28,29)25-11-5-6-16(25)13-23-20(26)21(27)24-18-8-4-3-7-17(18)22/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXFBDIIFZLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.